Cas no 85582-62-3 (2-(3-Fluorobenzyl)thioethanol)
2-(3-Fluorobenzyl)thioethanol Chemical and Physical Properties
Names and Identifiers
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- 2-((3-Fluorobenzyl)thio)ethanol
- 2-[(3-fluorobenzyl)thio]ethanol(SALTDATA: FREE)
- 2-[(3-fluorophenyl)methylsulfanyl]ethanol
- 2-{[(3-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
- 2-[(3-FLUOROBENZYL)THIO]ETHANOL
- 85582-62-3
- SCHEMBL15568406
- 2-Hydroxyethyl p-fluorobenzyl sulfide
- C9H11FOS
- DTXSID30509657
- MFCD04308181
- SB85117
- BS-36120
- AKOS009166756
- CHEMBRDG-BB 9071407
- 2-[(3-Fluorobenzyl)sulfanyl]ethanol
- 2-(3-Fluorobenzyl)thioethanol
-
- MDL: MFCD04308181
- Inchi: 1S/C9H11FOS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,11H,4-5,7H2
- InChI Key: WPHAPQOGPSLSLL-UHFFFAOYSA-N
- SMILES: S(CCO)CC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 186.05100
- Monoisotopic Mass: 186.05146431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- PSA: 45.53000
- LogP: 2.05120
2-(3-Fluorobenzyl)thioethanol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Fluorobenzyl)thioethanol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-Fluorobenzyl)thioethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435320-50mg |
2-[(3-Fluorobenzyl)thio]ethanol |
85582-62-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435320-100mg |
2-[(3-Fluorobenzyl)thio]ethanol |
85582-62-3 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B435320-500mg |
2-[(3-Fluorobenzyl)thio]ethanol |
85582-62-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
| abcr | AB222040-1 g |
2-[(3-Fluorobenzyl)thio]ethanol; 95% |
85582-62-3 | 1g |
€128.10 | 2023-01-26 | ||
| abcr | AB222040-5 g |
2-[(3-Fluorobenzyl)thio]ethanol; 95% |
85582-62-3 | 5g |
€261.80 | 2022-06-02 | ||
| abcr | AB222040-1g |
2-[(3-Fluorobenzyl)thio]ethanol, 95%; . |
85582-62-3 | 95% | 1g |
€137.20 | 2025-02-17 | |
| 1PlusChem | 1P004UVL-1g |
2-[(3-FLUOROBENZYL)THIO]ETHANOL |
85582-62-3 | 95% | 1g |
$72.00 | 2025-02-21 | |
| A2B Chem LLC | AC25841-1g |
2-((3-Fluorobenzyl)thio)ethanol |
85582-62-3 | 95% | 1g |
$61.00 | 2024-04-19 | |
| Ambeed | A776933-5g |
2-((3-Fluorobenzyl)thio)ethanol |
85582-62-3 | 95+% | 5g |
$188.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784648-1g |
2-((3-Fluorobenzyl)thio)ethanol |
85582-62-3 | 98% | 1g |
¥3042.00 | 2024-07-28 |
2-(3-Fluorobenzyl)thioethanol Suppliers
2-(3-Fluorobenzyl)thioethanol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(3-Fluorobenzyl)thioethanol
Professional Introduction to Compound with CAS No. 85582-62-3 and Product Name: 2-(3-Fluorobenzyl)thioethanol
The compound with the CAS number 85582-62-3 and the product name 2-(3-Fluorobenzyl)thioethanol represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorobenzyl moiety and a thioethanol side chain imparts distinct reactivity and functional versatility, making it a valuable scaffold for synthesizing novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3-fluorobenzyl group in 2-(3-Fluorobenzyl)thioethanol is particularly noteworthy, as fluorine atoms can modulate the electronic properties of adjacent atoms, thereby influencing the compound's interactions with biological targets. This feature has been extensively studied in the context of developing kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Moreover, the thioethanol moiety introduces a reactive sulfur atom, which can participate in various chemical transformations such as nucleophilic substitution reactions, disulfide bond formation, and thiol-disulfide exchange processes. These reactions are pivotal in constructing complex molecular architectures and have been leveraged in the synthesis of protease inhibitors, antioxidants, and chelating agents. The combination of these functional groups makes 2-(3-Fluorobenzyl)thioethanol a versatile intermediate for designing multifunctional therapeutic agents.
Recent studies have highlighted the role of fluorinated thioethers in medicinal chemistry, particularly in the development of small-molecule drugs targeting cancer and infectious diseases. For instance, derivatives of 2-(3-Fluorobenzyl)thioethanol have been investigated for their potential to inhibit specific enzymes involved in tumor proliferation and metastasis. The fluorine atom's ability to increase lipophilicity and reduce metabolic degradation has been exploited to enhance drug bioavailability and therapeutic efficacy.
The structural motif of 2-(3-Fluorobenzyl)thioethanol has also found applications in the synthesis of peptidomimetics and non-peptide analogs. By incorporating this scaffold into larger molecules, researchers can fine-tune pharmacological properties such as solubility, permeability, and target specificity. This approach has been particularly successful in developing orally active drugs that bypass traditional peptide-based therapies.
In addition to its pharmaceutical applications, 2-(3-Fluorobenzyl)thioethanol has shown promise in material science and agrochemical research. Its reactivity allows for the facile introduction of fluorinated or thiol-containing functional groups into polymers and agrochemical intermediates, enhancing material properties such as durability and bioactivity. These findings underscore the compound's broad utility beyond traditional drug discovery endeavors.
The synthesis of 2-(3-Fluorobenzyl)thioethanol typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorobenzyl group efficiently. Additionally, protecting group strategies are often utilized to ensure regioselective functionalization during complex molecule assembly.
Evaluation of 2-(3-Fluorobenzyl)thioethanol's biological activity requires rigorous testing across various in vitro and in vivo models. Initial assays often focus on assessing interactions with enzymes or receptors relevant to specific therapeutic areas. Promising candidates undergo further optimization through structure-activity relationship (SAR) studies to refine their pharmacological profiles.
The growing interest in fluorinated compounds has spurred advancements in analytical methodologies for characterizing these molecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and purity. These tools have enabled researchers to elucidate mechanisms of action for compounds like 2-(3-Fluorobenzyl)thioethanol, facilitating their translation into clinical applications.
Future directions for research involving 2-(3-Fluorobenzyl)thioethanol may include exploring its role in modulating immune responses or developing novel formulations for sustained drug delivery. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in unlocking its full potential across diverse therapeutic landscapes.
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